molecular formula C20H20N2O2 B024552 Nauclefiline CAS No. 102358-19-0

Nauclefiline

Cat. No. B024552
M. Wt: 320.4 g/mol
InChI Key: TZNARHUZRAGMMF-AKDXWBRRSA-N
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Description

Molecular Structure Analysis

Nauclefiline has a complex molecular structure that includes a total of 48 bonds; 28 non-H bonds, 13 multiple bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, 1 tertiary amide (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

Nauclefiline has a molecular weight of 320.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 320.152477885 g/mol . It has a topological polar surface area of 45.3 Ų . It has a heavy atom count of 24 . It has a formal charge of 0 . Its complexity, as computed by Cactvs 3.4.8.18, is 611 .

Scientific Research Applications

  • Nutraceutical Applications : A blend containing leucine and pyridoxine, similar in composition to Nauclefiline, was found to significantly increase fat oxidation, enhance insulin sensitivity, and reduce oxidative and inflammatory stress in overweight and obese subjects (Zemel & Bruckbauer, 2012).

  • Ethnopharmacy in Malaria Treatment : Extracts from Nauclea latifolia, which could contain compounds related to Nauclefiline, demonstrated anti-nociceptive, anti-inflammatory, and anti-pyretic activities. This supports its use in traditional medicine for treating malaria (Abbah et al., 2010).

  • Anti-Inflammatory Activities : Naucleoffieine H, an indole alkaloid from Nauclea officinalis, was shown to suppress NO and TNF-α overproduction by inhibiting the iNOS pathway in LPS-induced RAW 264.7 macrophages (Song et al., 2019).

  • Development and Maturation of NK Cells : Nfil3, a compound with a name similar to Nauclefiline, is crucial for the development and maturation of NK cells, affecting their presence in the periphery (Kamizono et al., 2009).

  • Folk Medicine Applications : Nauclea officinalis, from which Nauclefiline-like alkaloids are derived, has been traditionally used as an anti-inflammatory and anti-bacterial agent (Xuan et al., 2006).

  • Proton Exchange Membranes : Nafion, a compound similar to Nauclefiline, initiated the ATRP process for the development of high-performance proton exchange membranes with improved conductivity and stability (Feng et al., 2016).

  • Vasorelaxant Activity : Naucline, an alkaloid from Nauclea officinalis, exhibited vasorelaxant activity on isolated rat aorta, indicating potential cardiovascular applications (Liew et al., 2012).

  • Anti-leukemic Activity : Nafidimide, a drug similar in nomenclature to Nauclefiline, showed in vitro antileukemic activity, suggesting its potential as a therapeutic option for leukemia (Andersson et al., 1987).

  • Isolation of New Alkaloids : Naucleficine, nauclefidine, and nauclefoline are new alkaloids isolated from Nauclea officinalis, indicating the plant's rich alkaloid content and potential for producing novel bioactive compounds (Mao et al., 1984).

properties

IUPAC Name

(1S,19E,20S)-19-ethylidene-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-12-10-24-11-16-15(12)9-18-19-14(7-8-22(18)20(16)23)13-5-3-4-6-17(13)21-19/h2-6,11,15,18,21H,7-10H2,1H3/b12-2-/t15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNARHUZRAGMMF-AKDXWBRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1COC=C2C1CC3C4=C(CCN3C2=O)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/COC=C2[C@H]1C[C@H]3C4=C(CCN3C2=O)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nauclefiline

CAS RN

102358-19-0
Record name Nauclefiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102358190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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